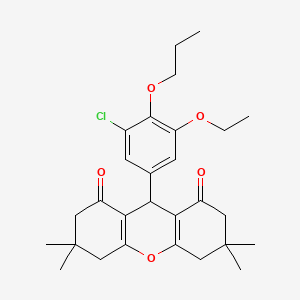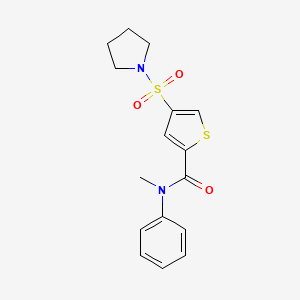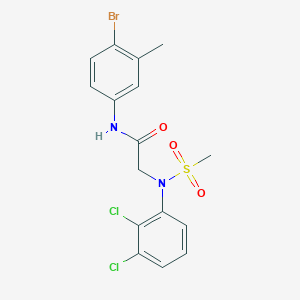![molecular formula C25H25BrN2O6 B5132371 1-(3-bromobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B5132371.png)
1-(3-bromobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-bromobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate is a chemical compound that has been synthesized for its potential use in scientific research. This compound is a piperazine derivative that has been shown to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-(3-bromobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate is not fully understood. However, it has been shown to have high affinity for the 5-HT1A receptor, which is a G protein-coupled receptor that is involved in the regulation of mood, anxiety, and stress. It is thought that 1-(3-bromobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate may act as an agonist or antagonist at this receptor, depending on the experimental conditions.
Biochemical and Physiological Effects:
1-(3-bromobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate has been shown to have various biochemical and physiological effects. In addition to its high affinity for the 5-HT1A receptor, it has also been shown to inhibit the uptake of serotonin and norepinephrine, which are neurotransmitters involved in the regulation of mood and anxiety. This compound has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-bromobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate in lab experiments is its high affinity for the 5-HT1A receptor. This makes it a valuable tool for studying the function of this receptor. However, one limitation of using this compound is its potential toxicity. It is important to use caution when handling this compound and to follow proper safety procedures.
Future Directions
There are several future directions for research involving 1-(3-bromobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate. One area of research is the development of more selective agonists or antagonists for the 5-HT1A receptor. Another area of research is the study of the effects of this compound on other neurotransmitter systems, such as dopamine and gamma-aminobutyric acid (GABA). Additionally, this compound could be used in the development of new treatments for mood and anxiety disorders.
Synthesis Methods
The synthesis of 1-(3-bromobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate involves a multi-step process. The first step is the reaction between 3-bromobenzyl chloride and 2-naphthol in the presence of a base such as potassium carbonate. This reaction produces 3-bromobenzyl 2-naphthyl ether. The second step involves the reaction between 3-bromobenzyl 2-naphthyl ether and piperazine in the presence of a base such as sodium hydride. This reaction produces 1-(3-bromobenzyl)-4-(2-naphthyloxy)piperazine. The final step involves the reaction between 1-(3-bromobenzyl)-4-(2-naphthyloxy)piperazine and acetic anhydride in the presence of oxalic acid. This reaction produces 1-(3-bromobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate.
Scientific Research Applications
1-(3-bromobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate has been synthesized for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers. One area of research where this compound has been used is in the study of serotonin receptors. 1-(3-bromobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate has been shown to have high affinity for the 5-HT1A receptor, making it a useful tool for studying the function of this receptor.
properties
IUPAC Name |
1-[4-[(3-bromophenyl)methyl]piperazin-1-yl]-2-naphthalen-2-yloxyethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN2O2.C2H2O4/c24-21-7-3-4-18(14-21)16-25-10-12-26(13-11-25)23(27)17-28-22-9-8-19-5-1-2-6-20(19)15-22;3-1(4)2(5)6/h1-9,14-15H,10-13,16-17H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVKDDCOZTXMOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Br)C(=O)COC3=CC4=CC=CC=C4C=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25BrN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(4-hydroxy-3-methoxybenzoyl)carbonohydrazonoyl]phenyl 3-methylbenzoate](/img/structure/B5132288.png)



![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methylphenyl)urea](/img/structure/B5132321.png)

![1-[(4-methylphenyl)sulfonyl]-4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5132346.png)
![5-[2-(4-chlorophenyl)-2-oxoethylidene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5132347.png)
![6-bromo-3-{5-[(4-ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B5132348.png)


![diethyl [4-(2,6-dimethylphenoxy)butyl]malonate](/img/structure/B5132361.png)
![1-cyclopentyl-5-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B5132363.png)
![N-[2-(2-methoxyphenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5132364.png)